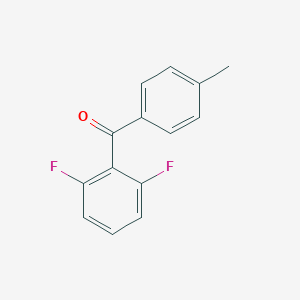

2,6-Difluoro-4'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

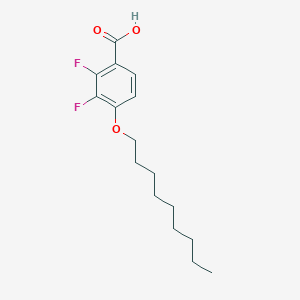

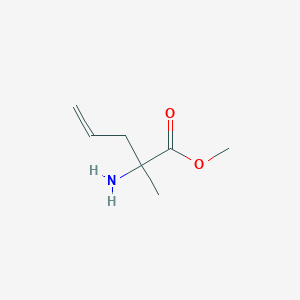

2,6-Difluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10F2O . It is used in various chemical reactions and has several properties that make it useful in different applications .

Synthesis Analysis

The synthesis of compounds similar to 2,6-Difluoro-4’-methylbenzophenone has been described in the literature . The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate is described .Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4’-methylbenzophenone can be analyzed using various techniques. The compound has a molecular weight of 218.23 g/mol .Chemical Reactions Analysis

The chemical reactions involving 2,6-Difluoro-4’-methylbenzophenone are complex and can involve various mechanisms . For example, the molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-4’-methylbenzophenone can be analyzed using various techniques. For example, the compound has a molecular weight of 218.23 g/mol .科学的研究の応用

Pharmaceutical Research: Toxicological Evaluation

2,6-Difluoro-4’-methylbenzophenone has been evaluated for its toxicological profile, which is crucial in the development of new pharmaceuticals. The compound’s metabolism, genotoxicity, and potential estrogenic effects are studied to ensure safety and efficacy in drug formulations .

Molecular Docking and Allosteric Inhibition

This compound plays a significant role in molecular docking studies, particularly in the context of allosteric inhibition. Its structural motif is important for the inhibition of FtsZ, a protein essential for bacterial cell division, which is a promising target for developing new antibacterial agents .

Analytical Chemistry: Multi-Analyte Quantification

In analytical chemistry, 2,6-Difluoro-4’-methylbenzophenone is used for the rapid quantification of multiple analytes. This application is vital for ensuring the quality and safety of various products, including pharmaceuticals and food items .

Material Science: Development of Photoactive Materials

The compound’s derivatives have been synthesized and characterized for their photoactive properties. These materials are explored for applications in advanced sensors, drug delivery, data storage, and molecular switches, leveraging the compound’s ability to undergo structural reorganization upon light exposure .

Chemical Synthesis: Intermediate for Special Chemicals

As a chemical intermediate, 2,6-Difluoro-4’-methylbenzophenone is utilized in the synthesis of specialized chemicals. Its unique properties make it a valuable component in various chemical reactions, contributing to the production of complex molecules.

Environmental Science: Hazard and Precautionary Studies

The environmental impact and safety measures related to the handling and usage of 2,6-Difluoro-4’-methylbenzophenone are studied extensively. This includes understanding its hazard statements, precautionary statements, and safe storage conditions to prevent environmental contamination .

Safety and Hazards

将来の方向性

The future directions of research on 2,6-Difluoro-4’-methylbenzophenone could involve further investigation of its photoactive properties . Additionally, changing the carboxamide functional group of 3-alkyloxybenzophenone and 3-alkyloxy-2,6-difluorobenzophenone to a benzohydroxamic acid or benzohydrazide led to inactive compounds, confirming the importance of the carboxamide group .

特性

IUPAC Name |

(2,6-difluorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCROCNITUXEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382032 |

Source

|

| Record name | 4'-Methyl-2,6-difluorobenzophnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4'-methylbenzophenone | |

CAS RN |

122041-25-2 |

Source

|

| Record name | 4'-Methyl-2,6-difluorobenzophnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)